tris(allyloxy)(vinyl)silane

Beschreibung

The exact mass of the compound Ethenyl[tris(prop-2-en-1-yloxy)]silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tris(allyloxy)(vinyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tris(allyloxy)(vinyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

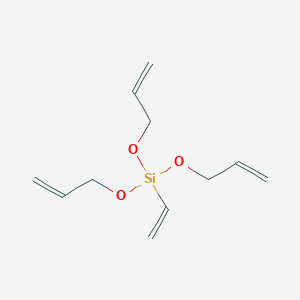

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17988-31-7 |

|---|---|

Molekularformel |

C11H18O3Si |

Molekulargewicht |

226.34 g/mol |

IUPAC-Name |

ethenyl-tris(prop-2-enoxy)silane |

InChI |

InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |

InChI-Schlüssel |

QGBISTZTHSLEDF-UHFFFAOYSA-N |

SMILES |

C=CCO[Si](C=C)(OCC=C)OCC=C |

Kanonische SMILES |

C=CCO[Si](C=C)(OCC=C)OCC=C |

Andere CAS-Nummern |

17988-31-7 |

Piktogramme |

Irritant |

Synonyme |

TRIALLYLOXYVINYLSILANE |

Herkunft des Produkts |

United States |

Foundational & Exploratory

thermodynamic stability of allyloxy silanes vs alkoxy silanes

An in-depth analysis of silyl ether protecting groups reveals a fascinating interplay between thermodynamic stability and kinetic reactivity. While both alkoxy silanes and allyloxy silanes share the robust silicon-oxygen (Si-O) linkage, the presence of the adjacent π -system in allyloxy silanes fundamentally alters their energy landscape. This guide dissects the thermodynamic principles, isomerization pathways, and orthogonal deprotection strategies that govern these two critical classes of compounds.

Thermodynamic Fundamentals: Bond Energetics

The baseline stability of any silyl ether is dictated by the strength of the Si-O bond. This bond is highly polarized and benefits from partial double-bond character due to the donation of oxygen lone pairs into the antibonding orbitals of silicon (hyperconjugation).

-

Alkoxy Silanes: In standard alkoxy silanes (e.g., TMS or TBDMS ethers of aliphatic alcohols), the Si-O bond is exceptionally strong. The bond dissociation energy (BDE) for typical organosilicon Si-O bonds ranges from 108 to 110 kcal/mol (approximately 450–460 kJ/mol) BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS[1]. Because the adjacent alkyl C-H bonds also possess high BDEs (~98 kcal/mol), alkoxy silanes represent a deep thermodynamic well, making them highly stable under thermal, neutral, and radical conditions.

-

Allyloxy Silanes: While the Si-O bond in allyloxy silanes retains this high baseline strength, the molecule as a whole is thermodynamically compromised by the allylic moiety. The homolytic BDE of an allylic C-H bond is significantly lower (~88 kcal/mol) An In-depth Technical Guide to the Bond Dissociation Energy[2]. Causality: This weakening is directly caused by the resonance stabilization of the resulting allyl radical Bond Dissociation Energy[3]. Consequently, allyloxy silanes are more susceptible to radical-induced degradation and transition-metal-mediated heterolysis.

Isomerization and Thermodynamic Sinks

Allyloxy silanes are not at the global minimum of their potential energy surface; they are metastable. Under thermal or catalytic conditions, the terminal double bond can migrate to form a silyl enol ether (propenyloxysilane).

Causality: The driving force for this isomerization is the formation of a conjugated system where the π -electrons are in resonance with the oxygen lone pairs. Computational thermodynamics confirm that the resulting enol silane is more stable than the allyloxy silane by approximately 28 kJ/mol in the gas phase Pd/C Catalyzed Hydrosilylation of Enals[4].

Caption: Thermodynamic energy landscape comparing silane stability and isomerization pathways.

Kinetic Reactivity: Orthogonal Deprotection

The thermodynamic differences between these two classes dictate their kinetic reactivity, enabling orthogonal deprotection strategies in complex drug synthesis.

-

Alkoxy Silanes: Because they lack a π -system, cleaving an alkoxy silane requires brute thermodynamic force—typically using strong acids, bases, or fluoride ions (e.g., TBAF). The reaction is driven forward by the formation of an even stronger bond, such as the Si-F bond (~135 kcal/mol).

-

Allyloxy Silanes: The allyl group provides a low-activation-energy kinetic bypass. Palladium(0) catalysts can coordinate to the olefin and undergo oxidative addition to form a π -allyl palladium(II) complex, releasing the silanol under completely neutral conditions Application Notes and Protocols for Alloc Deprotection[5]. This Tsuji-Trost mechanism allows allyloxy groups to be cleaved selectively while leaving standard alkoxy silanes entirely intact Selective palladium-catalyzed deprotection[6].

Caption: Catalytic cycle of Palladium-mediated allyloxy silane deprotection via Tsuji-Trost mechanism.

Quantitative Data Summaries

Table 1: Comparative Thermodynamic Properties

| Property | Alkoxy Silane (e.g., TMS-Ether) | Allyloxy Silane | Causality / Note |

| Si-O Bond Dissociation Energy | ~108–110 kcal/mol | ~108–110 kcal/mol | Highly polarized bond provides baseline stability to both structures. |

| Weakest C-H Bond (BDE) | ~98 kcal/mol (Alkyl) | ~88 kcal/mol (Allylic) | Resonance stabilization of the allyl radical weakens the allylic C-H bond. |

| Thermodynamic Sink | Stable as-is | Silyl Enol Ether | Isomerization yields a conjugated product ~28 kJ/mol more stable. |

Table 2: Kinetic Reactivity & Deprotection Profiles

| Parameter | Alkoxy Silane | Allyloxy Silane | Mechanistic Driver |

| Cleavage Reagents | TBAF, Strong Acids (HCl), Strong Bases | Pd(0) catalysts (e.g., Pd(PPh3)4), Scavenger | Pd(0) requires a π -system for coordination; alkoxy lacks this. |

| Activation Energy | High (requires breaking strong Si-O directly) | Low (bypasses direct Si-O heterolysis via π -allyl complex) | Oxidative addition to the allylic C-O bond. |

| Orthogonality | Inert to Pd(0) | Inert to mild acids/fluoride (depending on silane bulk) | Enables selective deprotection in complex multidrug syntheses. |

Self-Validating Experimental Methodologies

Protocol 1: Thermodynamic Isomerization of Allyloxy Silanes to Silyl Enol Ethers

This protocol demonstrates the thermodynamic instability of the allyloxy group by driving it to its enol sink using a transition metal isomerization catalyst.

-

Preparation: In an inert, argon-purged flask, dissolve 1.0 mmol of the allyloxy silane in 5 mL of anhydrous tetrahydrofuran (THF).

-

Catalyst Addition: Add 0.05 mmol (5 mol%) of a Ru(II) or Co(I) pincer catalyst.

-

Thermal Activation: Heat the mixture to 80 °C for 4 hours. The thermal energy overcomes the activation barrier, allowing the molecule to settle into its thermodynamic minimum (the enol silane).

-

Self-Validation (NMR Tracking): Take an aliquot at t=0 and t=4 hours. In the 1 H NMR spectrum, validate the reaction by observing the disappearance of the complex allylic multiplet ( ∼ 5.1–5.9 ppm) and the emergence of the vinylic protons of the silyl enol ether ( ∼ 4.5–4.8 ppm). If the allylic peaks remain, the thermodynamic sink has not been fully reached.

Protocol 2: Selective Palladium-Catalyzed Deprotection

This protocol leverages the kinetic reactivity of the allyl group for orthogonal deprotection A Mild Deprotection Strategy for Allyl-Protecting Groups[7].

-

Substrate Solvation: Dissolve 1.0 mmol of the allyloxy silane in 10 mL of degassed, anhydrous dichloromethane (DCM).

-

Scavenger Introduction: Add 2.0 mmol of phenylsilane (PhSiH 3 ) or morpholine. Causality: The scavenger is strictly required to act as a nucleophilic trap for the allyl cation. Without it, the π -allyl palladium complex will re-allylate the newly freed silanol, stalling the reaction in a kinetic loop Application Notes and Protocols for Alloc Deprotection[5].

-

Catalyst Initiation: Add 0.02 mmol (2 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ]. The solution will typically turn pale yellow as the active Pd(0) species coordinates to the olefin.

-

Incubation: Stir at room temperature for 1–2 hours.

-

Self-Validation (TLC & Control): Monitor via Thin Layer Chromatography (TLC). The protocol validates itself through the scavenger dependency: if a parallel control reaction is run without the phenylsilane scavenger, TLC will show incomplete conversion or a stalled equilibrium, proving the mechanistic necessity of trapping the allyl group to drive the thermodynamic release of the product.

References

- Source: colab.

- Source: jyu.

- Source: organic-chemistry.

- Source: benchchem.

- Source: gelest.

- 6.

- Source: benchchem.

Sources

- 1. gelest.com [gelest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jyx.jyu.fi [jyx.jyu.fi]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]

- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

Tris(allyloxy)(vinyl)silane (CAS 17988-31-7): Chemical Identifiers, Mechanistic Properties, and Advanced Cross-Linking Applications

As a Senior Application Scientist specializing in organosilicon chemistry and advanced polymer matrices, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive understanding of Tris(allyloxy)(vinyl)silane . This tetra-functional monomer is a highly versatile building block in materials science, offering orthogonal reactivity that is critical for designing complex hydrogels, silicone elastomers, and targeted drug delivery systems.

This guide moves beyond basic specifications, detailing the causality behind its chemical behavior and providing self-validating experimental protocols for immediate laboratory application.

Chemical Identity & Structural Parameters

Tris(allyloxy)(vinyl)silane is defined by its unique structural asymmetry: a single vinyl group bonded directly to the silicon atom, paired with three allyloxy groups linked via oxygen. This configuration dictates its distinct reactivity profiles. The foundational chemical identifiers, verified by the and commercial databases like , are summarized below.

Table 1: Chemical Identifiers and Structural Data

| Identifier / Property | Value |

| Chemical Name | Tris(allyloxy)(vinyl)silane |

| CAS Registry Number | 17988-31-7 |

| Molecular Formula | C₁₁H₁₈O₃Si |

| Molecular Weight | 226.34 g/mol |

| SMILES String | C=C(OCC=C)OCC=C |

| IUPAC Standard InChIKey | QGBISTZTHSLEDF-UHFFFAOYSA-N |

| Common Synonyms | Silane, ethenyltris(2-propenyloxy)-; Silane, tris(allyloxy)vinyl- |

Mechanistic Profiling: Reactivity & Causality

The value of Tris(allyloxy)(vinyl)silane lies in its orthogonal reactivity . In complex matrix synthesis, it is imperative to control which functional groups react at which stage.

-

The Vinyl Group (Si-CH=CH₂): Directly attached to the electropositive silicon atom, the vinyl group exhibits altered electron density. This makes it highly susceptible to transition-metal-catalyzed hydrosilylation. It acts as the primary anchor point when grafting this silane onto a siloxane backbone.

-

The Allyloxy Groups (Si-O-CH₂-CH=CH₂): The methylene spacer between the oxygen and the terminal alkene significantly reduces steric hindrance. As established in foundational literature on , this accessibility makes allyl groups exceptionally reactive toward thiyl radicals in step-growth photopolymerization.

-

The Alkoxy Linkage (Si-O-C): The silicon-oxygen bond introduces hydrolytic lability. Under acidic or basic conditions, these bonds can be cleaved to form silanols (Si-OH), which subsequently condense into a rigid siloxane (Si-O-Si) network, releasing allyl alcohol as a byproduct.

Figure 1: Orthogonal reactivity pathways of Tris(allyloxy)(vinyl)silane.

Table 2: Comparative Reactivity Matrix

| Functional Group | Primary Reaction Pathway | Catalyst / Initiator | Typical Conversion | Self-Validation Metric |

| Vinyl | Hydrosilylation | Karstedt's Catalyst (Pt) | 1 - 2 hours (Thermal) | Rheology (G'/G" Crossover) |

| Allyl | Thiol-Ene Click | Photoinitiator (e.g., LAP) | 10 - 60 seconds (UV) | FTIR (1640 cm⁻¹ depletion) |

| Alkoxy | Sol-Gel Hydrolysis | Acid/Base (e.g., HCl) | 12 - 24 hours (RT) | NMR (²⁹Si T-site formation) |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a closed-loop system where the outcome validates the methodology. Below are two primary workflows for utilizing Tris(allyloxy)(vinyl)silane.

Protocol A: Thiol-Ene "Click" Functionalization & Cross-linking

This protocol is utilized to create highly uniform, high-modulus hydrogels or optical resins.

-

Monomer Preparation: Combine Tris(allyloxy)(vinyl)silane with a multifunctional thiol precursor (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP) in a strict 1:1 stoichiometric ratio of allyl to thiol groups.

-

Causality: Deviating from exact stoichiometry leaves unreacted monomers that act as plasticizers, drastically reducing the mechanical integrity of the final network.

-

-

Initiator Addition: Add 1.0 wt% of a photoinitiator (e.g., Irgacure 819).

-

Causality: Radical generation is required to initiate the rapid, step-growth thiol-ene mechanism.

-

-

Degassing: Sonicate the mixture under vacuum for 10 minutes.

-

Causality: Molecular oxygen is a potent radical scavenger. Failing to degas will result in oxygen inhibition, leading to a tacky, under-cured surface layer.

-

-

UV Irradiation: Expose the mixture to 365 nm UV light at an intensity of 10-30 mW/cm² for 60 seconds.

-

Self-Validation Mechanism (FTIR): The protocol is inherently validated through post-cure Fourier Transform Infrared (FTIR) spectroscopy. Analyze the sample for the disappearance of the allyl C=C stretch at ~1640 cm⁻¹ and the S-H stretch at ~2550 cm⁻¹. If the 2550 cm⁻¹ peak persists, it indicates incomplete conversion, prompting an immediate adjustment of the UV dose or degassing time.

Figure 2: Self-validating experimental workflow for Thiol-Ene cross-linking.

Protocol B: Hydrosilylation-Mediated Silicone Network Formation

This protocol leverages the vinyl group to graft the silane onto a silicone backbone, reserving the allyl groups for secondary post-polymerization modifications.

-

Precursor Mixing: Disperse Tris(allyloxy)(vinyl)silane into a hydride-terminated polydimethylsiloxane (PDMS) matrix.

-

Catalyst Introduction: Introduce Karstedt's catalyst (a Pt(0) complex) at a concentration of 10-50 ppm Pt.

-

Causality: Platinum catalyzes the anti-Markovnikov addition of the Si-H bond across the vinyl double bond. Karstedt's catalyst is chosen specifically for its high solubility in siloxane matrices.

-

-

Thermal Curing: Heat the system to 80°C for 2 hours.

-

Causality: Elevating the temperature overcomes the activation energy barrier of the catalytic cycle, accelerating the formation of the network.

-

-

Self-Validation Mechanism (Rheology): Monitor the curing process via parallel-plate rheology. The system is validated when the storage modulus (G') crosses over the loss modulus (G"). This crossover point definitively marks the gelation threshold, confirming that a continuous structural network has been successfully formed.

Conclusion

Tris(allyloxy)(vinyl)silane (CAS 17988-31-7) is far more than a simple coupling agent; it is a sophisticated architectural tool for polymer chemists. By understanding the causal relationships between its orthogonal functional groups and applying self-validating analytical techniques like FTIR and rheology, researchers can engineer highly specific, defect-free material matrices for next-generation biomedical and industrial applications.

References

electronic properties of vinyl and allyl functional groups in silanes

An In-Depth Technical Guide to the Electronic Properties of Vinyl and Allyl Functional Groups in Silanes

Executive Summary

Organosilicon chemistry provides a robust framework for complex molecule synthesis, particularly in drug development where precision is paramount. The incorporation of silyl groups—specifically vinyl and allyl functional groups—into organic scaffolds dramatically alters their electronic properties and reactivity profiles. This whitepaper explores the fundamental electronic dichotomies between vinylsilanes and allylsilanes, the causality behind their divergent nucleophilic behaviors, and their practical applications in synthetic methodologies.

Electronic Properties: The α and β -Silicon Effects

The reactivity of unsaturated silanes is governed by hyperconjugation, stereoelectronic alignment, and the highly electropositive nature of silicon relative to carbon.

Allylsilanes and the β -Silicon Effect: In allylsilanes, the silicon atom is positioned β to the alkene. Upon electrophilic attack at the γ -position, a carbocation develops at the β -position. This intermediate is profoundly stabilized by the β -silicon effect[1]. Causally, this stabilization arises from strong hyperconjugation: the filled σ -orbital of the C-Si bond overlaps with the empty p-orbital of the adjacent carbocation ( σC−Si→p ). Because the C-Si bond is highly polarizable and silicon is electropositive, this orbital overlap is exceptionally strong, leading to rapid desilylation and the regeneration of a shifted double bond[1].

Vinylsilanes and the α -Silicon Effect: Conversely, vinylsilanes feature the silicon atom directly attached to the sp2 carbon. Electrophilic attack typically occurs at the β -carbon, placing the developing positive charge α to the silicon atom. While the α -silicon effect provides some stabilization, it is significantly weaker than both the β -silicon effect and standard α -methyl stabilization[2]. Furthermore, kinetic studies reveal that the hyperconjugative stabilization of the developing carbocation by the β -silyl effect is not yet effective in the transition state for vinylsilanes[2]. Consequently, vinylsilanes are markedly less nucleophilic than their allyl counterparts[2].

Quantitative Reactivity: The Mayr Nucleophilicity Scale

To predict reaction viability, the Mayr nucleophilicity scale ( N ) provides a quantifiable metric for these electronic differences. The replacement of vinylic hydrogen atoms by SiMe3 groups affects the nucleophilic reactivities of the corresponding C=C bonds only slightly, whereas allylsilanes exhibit significantly enhanced nucleophilicity[2].

| Functional Group | Representative Silane | Mayr Nucleophilicity ( N ) | Primary Electronic Effect | Relative Reactivity toward Electrophiles |

| Allylsilane | Allyltrimethylsilane | 1.8 | Strong β -silicon effect | High (Rapid addition to activated carbonyls) |

| Vinylsilane | Vinyltrimethylsilane | <0 (Extrapolated) | Weak α -silicon effect | Low (Comparable to unfunctionalized alkenes) |

| Alkene (Ref) | Propene | ∼0 to 1 | σC−H Hyperconjugation | Baseline |

Data synthesized from Mayr's comprehensive nucleophilicity parameters and kinetic studies on electrophilic alkylations[2][3][4].

Reaction Mechanisms & Causality

The Hosomi-Sakurai Reaction (Allylsilanes): Because of their elevated nucleophilicity, allylsilanes readily participate in the Hosomi-Sakurai reaction—a Lewis acid-promoted allylation of electrophiles such as aldehydes and ketones[5]. The causality of this reaction relies on the Lewis acid coordinating to the carbonyl oxygen, drastically lowering its LUMO. The allylsilane then attacks via its γ -carbon, driven by the thermodynamic sink of the β -silicon effect, which stabilizes the transition state and facilitates the subsequent elimination of the trimethylsilyl group to yield a homoallylic alcohol[6].

Mechanistic pathway of the beta-silicon effect in allylsilane electrophilic addition.

Electrophilic Substitution (Vinylsilanes): Vinylsilanes undergo electrophilic substitution rather than simple addition. The reaction is highly stereospecific. The electrophile attacks the π -bond, and the silyl group dictates the regiochemistry (directing the electrophile to the β -position) and the stereochemical outcome (often retention of configuration) due to the necessity of the C-Si bond rotating into a periplanar arrangement with the empty p-orbital before desilylation occurs.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with self-validating checkpoints to ensure scientific integrity and reproducibility.

Protocol 1: Hosomi-Sakurai Allylation of an Aldehyde Objective: Synthesize a homoallylic alcohol using allyltrimethylsilane.

-

Preparation: Flame-dry a Schlenk flask under inert argon. Add the aldehyde (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[6].

-

Cooling & Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add TiCl4 (1.1 equiv). Validation Checkpoint: A distinct color change (often yellow/orange) indicates the formation of the Lewis acid-carbonyl complex.

-

Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 . Allow the mixture to warm to room temperature. Causality: Quenching at low temperatures neutralizes the Lewis acid immediately, preventing unwanted protodesilylation side reactions that occur at higher temperatures[6].

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.

Step-by-step experimental workflow for the Hosomi-Sakurai allylation reaction.

Protocol 2: Electrophilic Halodesilylation of a Vinylsilane Objective: Convert a vinylsilane to a vinyl halide with stereoretention.

-

Preparation: Dissolve the (E)-vinylsilane (1.0 equiv) in anhydrous DCM under argon at 0 °C.

-

Halogenation: Add a solution of bromine ( Br2 , 1.05 equiv) in DCM dropwise. Validation Checkpoint: Stop addition when a faint red/brown color persists, indicating a slight excess of bromine and complete consumption of the alkene.

-

Elimination: Add a nucleophilic desilylating agent (e.g., sodium methoxide in methanol) to promote the anti-elimination of the silyl and bromide groups.

-

Quenching & Isolation: Quench with saturated aqueous Na2S2O3 to neutralize excess bromine. Extract with diethyl ether, dry, and concentrate.

Applications in Drug Development

In medicinal chemistry, silicon is increasingly utilized as a carbon bioisostere to modulate lipophilicity and metabolic stability. Allylsilanes serve as critical intermediates in the total synthesis of complex polyketides and macrolides, providing predictable stereocenters via the Hosomi-Sakurai reaction. Vinylsilanes are invaluable for late-stage functionalization; they can be installed via cross-metathesis or alkyne hydrosilylation and subsequently subjected to Hiyama cross-coupling to forge sp2−sp2 carbon bonds in active pharmaceutical ingredients (APIs).

References

-

Sakurai Allylation - YouTube | Source: youtube.com | 6

-

Generality and Strength of Transition Metal β-Effects | Journal of the American Chemical Society | Source: acs.org | 1

-

Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure | Source: researchgate.net | 2

-

C-Glycosylation Reactions of Sulfur-Substituted Glycosyl Donors: Evidence against the Role of Neighboring-Group Participation | Journal of the American Chemical Society | Source: acs.org | 3

-

F. Nucleophilicity and Electrophilicity Scales | Source: uni-muenchen.de | 4

Sources

Comprehensive Synthesis Pathways and Mechanistic Insights for Vinyltris(allyloxy)silane (VTAS)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Vinyltris(allyloxy)silane (VTAS), also known as triallyloxyvinylsilane, is a highly specialized silane coupling agent utilized in advanced materials and biomedical polymer engineering. It possesses a unique dual-reactivity profile: a vinyl group capable of undergoing free-radical polymerization, and three allyloxy groups that can participate in sol-gel hydrolysis or further functionalization[1]. This makes VTAS an invaluable monomer for the surface modification of silica nanoparticles, impact modification in unsaturated polyester composites, and the development of cross-linked drug delivery matrices[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond standard recipes. Here, we will dissect the causality behind the nucleophilic substitution at the silicon center, providing a self-validating experimental protocol designed to maximize yield and preserve the integrity of the highly reactive functional groups.

Chemical Identity & Quantitative Data

To establish a baseline for synthesis, purification, and analytical validation, the quantitative physicochemical properties of VTAS are summarized below.

Table 1: Physicochemical Properties of Vinyltris(allyloxy)silane

| Property | Value / Description |

| Chemical Name | Vinyltris(allyloxy)silane / Triallyloxyvinylsilane |

| CAS Number | 17988-31-7 |

| Molecular Formula | C₁₁H₁₈O₃Si |

| Molecular Weight | 226.35 g/mol |

| Boiling Point | 198–200 °C[2] |

| Density | 1.011 g/cm³[2] |

| Refractive Index | 1.43624 (at 25 °C)[2] |

| Appearance | Slightly yellow to colorless oily liquid[2] |

Mechanistic Pathway: Nucleophilic Substitution at Silicon

The synthesis of VTAS proceeds via the alcoholysis of vinyltrichlorosilane using allyl alcohol[2]. Mechanistically, this is a nucleophilic substitution at the silicon center (Sₙ2-Si).

Because silicon is larger and more electropositive than carbon, it readily accepts electron density. The oxygen atom of the 2 acts as the nucleophile, attacking the electrophilic silicon atom. This forms a transient pentacoordinate silicon intermediate. The subsequent collapse of this intermediate expels a chloride leaving group and a proton, yielding hydrogen chloride (HCl) as a gaseous byproduct. This Sₙ2-Si pathway is highly facile and violently exothermic, necessitating strict thermal control.

Figure 2: SN2-Si nucleophilic substitution mechanism for VTAS synthesis.

Experimental Protocol: Step-by-Step Methodology

The following protocol is adapted from validated methodologies for the high-yield (88%) preparation of VTAS[2]. Successful silane synthesis relies heavily on moisture exclusion and precise thermal management.

Table 2: Reagent Stoichiometry

| Reagent | Weight (g) | Moles (mol) | Equivalents | Role |

| Vinyltrichlorosilane | 26.8 | 0.166 | 1.0 | Electrophilic Substrate |

| Allyl Alcohol | 29.0 | 0.500 | 3.0 | Nucleophile |

Step-by-Step Workflow & Causality

-

Apparatus Setup : Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet tube[1].

-

Causality : The three-necked design is critical. It allows simultaneous mechanical agitation to prevent localized concentration gradients, controlled addition of the nucleophile, and safe venting of the copious HCl gas generated during the reaction.

-

-

Initial Charge : Charge the reaction vessel with 26.8 g of vinyltrichlorosilane[2]. Ensure the system is purged with dry nitrogen.

-

Causality : Chlorosilanes are highly sensitive to atmospheric moisture. Nitrogen blanketing prevents premature hydrolysis into unreactive siloxanes.

-

-

Nucleophile Addition : Place 29.0 g of allyl alcohol into the dropping funnel. Add the alcohol dropwise to the stirring vinyltrichlorosilane over a period of exactly 90 minutes[2].

-

Causality : The alcoholysis reaction is violently exothermic. Dropwise addition is a mandatory safety and yield-optimization step. Rapid addition would cause thermal runaway, vaporizing the allyl alcohol (b.p. 97 °C) and potentially inducing auto-polymerization of the vinyl functional groups.

-

-

Thermal Degassing : Upon completion of the addition, transfer the mixture to a boiling flask and heat gently for approximately 2 hours[2].

-

Causality : HCl gas is highly soluble in the oxygen-rich allyloxy matrix. According to Le Chatelier's principle, gentle heating decreases the solubility of the gas, driving the equilibrium forward and purging the bulk of the acidic byproduct before the neutralization step.

-

-

Neutralization and Dehydration : Cool the mixture to room temperature. Add solid sodium hydrogen carbonate (NaHCO₃) to neutralize residual HCl, simultaneously adding anhydrous magnesium sulfate (MgSO₄)[2].

-

Causality : This is a self-validating protection step. NaHCO₃ neutralizes the acid but generates water as a byproduct ( NaHCO3+HCl→NaCl+H2O+CO2 ). Because the newly formed Si-O-C bonds are highly susceptible to acid-catalyzed hydrolysis, the generated water must be immediately sequestered by the MgSO₄ to protect the structural integrity of the silane.

-

-

Filtration and Purification : Filter the mixture to remove the solid salts (NaCl, unreacted NaHCO₃, and hydrated MgSO₄). Subject the crude filtrate to vacuum distillation, collecting the fraction boiling at 198–200 °C[2].

-

Causality : VTAS has a high boiling point. Distilling under reduced pressure lowers the boiling temperature, mitigating thermal stress that could otherwise trigger cross-linking of the reactive allyl and vinyl groups.

-

Figure 1: Step-by-step experimental workflow for the synthesis of VTAS.

Analytical Characterization

To validate the success of the synthesis, the purified monomer must be characterized analytically:

-

FTIR Spectroscopy : Validation requires the disappearance of the broad -OH stretch (3200–3500 cm⁻¹) from the starting allyl alcohol and the strong Si-Cl stretch (~500–600 cm⁻¹) from the chlorosilane. Confirm the presence of olefinic protons (3020–3090 cm⁻¹) and the C=C stretching vibration of the allyl and vinyl groups at 1620–1630 cm⁻¹[3].

-

Physical Constants : The refractive index should closely match 1.43624 (at 25 °C), and the density should measure exactly 1.011 g/cm³[2].

Applications in Biomedical and Advanced Materials

VTAS is primarily utilized as a silane coupling agent (SCA). In composite engineering, the allyloxy groups hydrolyze to form reactive silanols, which covalently bond to the hydroxyl groups on the surface of inorganic fillers (e.g., silica nanoparticles)[1]. Concurrently, the vinyl group remains available to co-polymerize with organic matrices, such as unsaturated polyester resins or biomedical hydrogels.

This chemical bridge facilitates the transfer of mechanical stress from the weak polymer matrix to the high-strength inorganic filler, significantly enhancing the tensile strength, elongation, and impact resistance of the resulting composite materials[2].

References

- Title: Synthesis and Polymerization of New silane Coupling Agent and Used it as Impact Modifier of Silica Filled Unsaturated Polyester Source: Asian Journal of Applied Sciences / University of Basrah URL

- Title: CAS 17988-31-7 - TRIALLYLOXYVINYLSILANE Source: Sigma-Aldrich URL

- Title: 17988-31-7 Triallyloxyvinylsilane Chemical Properties Source: GuideChem URL

Sources

hydrolytic stability of tris(allyloxy)(vinyl)silane in aqueous media

The Hydrolytic Dynamics of Tris(allyloxy)(vinyl)silane: A Mechanistic Guide for Aqueous Formulation

Introduction: The Dual-Reactivity Paradigm

Tris(allyloxy)(vinyl)silane (CAS 17988-31-7) is a highly specialized organosilane characterized by a polymerizable organic substituent (the vinyl group) and three hydrolyzable leaving groups (allyloxy groups). In drug development, advanced coatings, and bioconjugation, this molecule serves as a critical crosslinker and surface modifier. However, its utility in aqueous environments is strictly governed by its hydrolytic stability.

Unlike standard methoxy- or ethoxy-silanes, the allyloxy leaving group introduces unique steric and electronic parameters. Understanding the precise kinetics of its hydrolysis—and the subsequent, often unavoidable, condensation of the resulting silanetriols—is paramount for scientists aiming to stabilize this compound in water-borne systems [1].

Mechanistic Foundations: Sterics, Electronics, and Causality

The transformation of tris(allyloxy)(vinyl)silane in water proceeds via a complex cascade of nucleophilic substitutions and condensations.

The Hydrolysis Phase: The initial step involves the nucleophilic attack of water on the silicon center, displacing allyl alcohol and forming a silanol (Si-OH). The rate of this reaction is dictated by two competing forces:

-

Electronic Withdrawal by the Vinyl Group: The vinyl group (-CH=CH2) is electron-withdrawing relative to standard alkyl chains. This increases the electrophilicity of the silicon atom, accelerating the initial nucleophilic attack by water, particularly under base-catalyzed conditions [2].

-

Steric Hindrance of the Allyloxy Group: The allyloxy group (-O-CH2-CH=CH2) is sterically bulkier than a methoxy group, creating a physical barrier to the incoming water molecule. However, the π -system of the allyl group exerts a mild inductive effect that differentiates its leaving-group ability from a purely aliphatic propoxy group [3].

The Condensation Phase: Once vinylsilanetriol is formed, it is highly transient. The same electron-withdrawing vinyl group that accelerates hydrolysis also increases the acidity of the resulting silanol protons. This makes the silanetriol highly susceptible to bimolecular condensation, forming siloxane (Si-O-Si) oligomers and eventually a poly(vinylsilsesquioxane) network. To isolate the monomeric silanetriol, the system must be held at a pH of ~4.0, where the concentration of reactive silanolate anions and protonated silanols is minimized [1].

Mechanistic pathway of tris(allyloxy)(vinyl)silane from hydrolysis to silsesquioxane network.

Quantitative Kinetic Profiling

To formulate effectively, one must benchmark the hydrolysis rate of the allyloxy group against industry standards. Table 1 synthesizes the relative kinetic behavior based on steric bulk and substituent electronics.

Table 1: Comparative Hydrolytic and Condensation Dynamics in Aqueous Media (pH 4.0, 25°C)

| Silane Precursor | Leaving Group Steric Bulk | Relative Hydrolysis Rate ( khyd ) | Silanol Condensation Rate ( kcond ) | Aqueous Stability Window (Monomer) |

| Vinyltrimethoxysilane | Low | Very Fast (Baseline = 1.0) | High | < 1 Hour |

| Vinyltriethoxysilane | Moderate | Moderate (~0.15) | High | 2 - 4 Hours |

| Tris(allyloxy)(vinyl)silane | Moderate-High | Slow (~0.08) | High | 4 - 8 Hours |

| Vinyltripropoxysilane | High | Very Slow (~0.02) | High | > 12 Hours (Phase separation limits) |

Note: While the allyloxy group slows the initial hydrolysis ( khyd ) due to sterics, the kcond remains high across all vinylsilanes due to the electronic influence of the vinyl group on the silanol intermediate.

Self-Validating Experimental Workflows

To accurately determine the hydrolytic stability of tris(allyloxy)(vinyl)silane for a specific formulation, empirical data must be generated using a self-validating analytical loop. The following protocol utilizes 29 Si-NMR to track the silicon center and GC-FID to track the cleaved leaving groups, ensuring mass-balance closure.

Protocol: Real-Time Kinetic Monitoring of Hydrolysis and Condensation

Rationale: Relying solely on visual cloud-point (phase separation) tests is insufficient, as oligomerization begins long before macroscopic gelation. 29 Si-NMR resolves the exact degree of condensation: T0 (monomer), T1 (end groups), T2 (linear/cyclic), and T3 (fully crosslinked nodes).

Step-by-Step Methodology:

-

Aqueous Buffer Preparation: Prepare a 0.1 M sodium acetate/acetic acid buffer adjusted precisely to pH 4.0 using a calibrated pH meter. Causality: pH 4.0 minimizes both acid-catalyzed and base-catalyzed condensation pathways, isolating the hydrolysis kinetics.

-

Internal Standard Addition: Add 0.5 wt% of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to the buffer. Causality: DSS provides a stable, non-reactive 29 Si reference peak (0 ppm) to normalize integration areas over time, validating that no silicon mass is lost to the container walls.

-

Silane Introduction: Inject tris(allyloxy)(vinyl)silane to achieve a 2.0 wt% concentration. Stir vigorously at 500 RPM at a constant 25.0 °C (±0.1 °C) using a jacketed reactor.

-

Time-Resolved Sampling ( 29 Si-NMR): Extract 0.5 mL aliquots at t=5,15,30,60,120, and 240 minutes. Immediately quench the condensation by diluting the aliquot 1:1 with chilled D2O (4°C). Acquire 29 Si-NMR spectra (inverse-gated decoupling to prevent NOE enhancement biases).

-

Orthogonal Validation (GC-FID): Simultaneously extract 0.1 mL aliquots, extract with 1 mL of high-purity ethyl acetate, and analyze via GC-FID to quantify the release of free allyl alcohol. Validation Check: The molar generation of allyl alcohol must equal three times the molar consumption of the precursor silane. A discrepancy indicates incomplete hydrolysis or side-reactions (e.g., hydration of the allyl double bond, though unlikely under these mild conditions).

Experimental workflow for self-validating kinetic analysis of silane hydrolysis.

Conclusion and Formulation Strategy

For researchers utilizing tris(allyloxy)(vinyl)silane, the compound cannot be treated as a "mix-and-forget" reagent in aqueous media. The moderate steric bulk of the allyloxy group delays the onset of complete hydrolysis compared to methoxy variants, meaning the system requires a longer activation time (hydrolysis phase) before it is fully primed for surface coupling. However, because the vinyl group drives rapid condensation of the resulting silanols, the "pot life" of the activated aqueous solution is narrow. Formulators must strictly buffer the system to pH 4.0 and apply the solution to the target substrate immediately following the peak generation of the T0 (monomer) state, before phase-separating T3 networks dominate the solution.

References

- Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. / VSP.

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.

- Ying, C., Lung, K., & Matinlinna, J.P. (via SCIRP). (2012). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes (Aspects of Silane Coupling Agents). Scientific Research Publishing.

Engineering Polymeric Architectures: A Mechanistic Comparison of Tris(allyloxy)(vinyl)silane and Vinyltrimethoxysilane

Executive Summary

In the fields of advanced materials science and biomedical engineering, the selection of organosilane crosslinkers dictates the macroscopic properties, degradation kinetics, and biocompatibility of the final polymer matrix. Two silanes that represent entirely different mechanistic paradigms are Vinyltrimethoxysilane (VTMS) and Tris(allyloxy)(vinyl)silane (TAVS) . While VTMS is the industrial standard for moisture-driven crosslinking in structural polymers, TAVS offers a highly unsaturated, sterically unique architecture designed for rapid, spatially controlled radical and thiol-ene polymerizations. This whitepaper provides researchers and drug development professionals with an in-depth technical analysis of their structural causality, comparative properties, and self-validating experimental workflows.

Structural Paradigms and Mechanistic Causality

The fundamental difference between VTMS and TAVS lies in their leaving groups and the resulting causality of their crosslinking mechanisms.

Vinyltrimethoxysilane (VTMS): The Moisture-Cure Workhorse

VTMS (Chemical Formula: C₅H₁₂O₃Si) features a single reactive vinyl group (-CH=CH₂) and three hydrolyzable methoxy groups (-OCH₃)[1].

-

Mechanistic Causality: The short-chain methoxy groups are sterically unhindered, making the Si-O-C bond highly susceptible to nucleophilic attack by ambient moisture[2]. Upon exposure to water, these groups hydrolyze to form silanol intermediates (-Si-OH), releasing methanol as a byproduct. These silanols subsequently undergo condensation to form a robust, irreversible siloxane (Si-O-Si) network[3].

-

Application Logic: Because moisture diffusion is a time-dependent process, VTMS is ideal for applications requiring a delayed cure, such as2[2].

Tris(allyloxy)(vinyl)silane (TAVS): The Orthogonal Crosslinker

TAVS (Chemical Formula: C₁₁H₁₈O₃Si) replaces the three methoxy groups with three allyloxy groups (-O-CH₂-CH=CH₂)[4].

-

Mechanistic Causality: Unlike methoxy groups, the primary utility of the allyloxy group is not hydrolysis, but rather its terminal double bond[5]. This creates a tetra-functional monomer (one vinyl, three allyls). The allyl groups readily participate in UV-initiated radical polymerizations or step-growth thiol-ene "click" chemistry.

-

Application Logic: The causality here is spatial and temporal control. UV-initiated click reactions occur in seconds and do not rely on moisture diffusion. This makes TAVS highly valuable in synthesizing5[5], such as drug-eluting stents, where prolonged moisture exposure could degrade sensitive Active Pharmaceutical Ingredients (APIs).

Fig 1: Divergent crosslinking mechanisms of VTMS vs. Tris(allyloxy)(vinyl)silane.

Comparative Physicochemical Profiling

To facilitate material selection, the quantitative data for both silanes is summarized below.

| Property | Vinyltrimethoxysilane (VTMS) | Tris(allyloxy)(vinyl)silane (TAVS) |

| CAS Number | 1[1] | 6[6] |

| Molecular Formula | C₅H₁₂O₃Si | C₁₁H₁₈O₃Si |

| Molecular Weight | 148.2 g/mol | 226.35 g/mol |

| Reactive Architecture | 1x Vinyl, 3x Methoxy | 1x Vinyl, 3x Allyloxy |

| Primary Crosslinking | Moisture-driven hydrolysis & condensation | UV-initiated radical / Thiol-ene click |

| Steric Hindrance | Low (rapid hydrolysis) | High (bulky allyloxy groups) |

| Biomedical Utility | Device housings, moisture-scavenging | Drug-eluting hydrogels, stent coatings |

Self-Validating Experimental Protocols

The following workflows demonstrate the divergent application of these silanes. Each protocol is designed as a self-validating system, ensuring that researchers can empirically confirm successful crosslinking.

Protocol A: Silane-Grafting and Moisture Crosslinking using VTMS

This protocol leverages VTMS to transform thermoplastic polyethylene into a thermoset (XLPE)[2].

-

Grafting Phase: In a twin-screw extruder at 180°C, blend Low-Density Polyethylene (LDPE) with 2 wt% VTMS and 0.1 wt% dicumyl peroxide (DCP). Causality: Thermal decomposition of DCP abstracts hydrogen from the PE backbone. The resulting macroscopic radical attacks the vinyl group of VTMS, grafting the silane to the polymer. Methoxy groups remain intact due to the absence of water.

-

Shaping: Extrude the grafted PE into the desired geometry (e.g., tubing or film).

-

Moisture Curing: Submerge the extruded product in a 90°C water bath containing a dibutyltin dilaurate (DBTDL) catalyst for 4 hours. Causality: Heat and moisture drive the hydrolysis of methoxy groups to silanols, which condense to form the Si-O-Si network.

-

System Validation (Gel Fraction Analysis): Weigh a sample of the cured polymer ( W1 ). Subject it to Soxhlet extraction using boiling xylene for 12 hours to dissolve uncrosslinked chains. Dry and reweigh the sample ( W2 ). A gel fraction ( W2/W1×100 ) of >65% validates a successful Si-O-Si network formation.

Fig 2: Step-by-step industrial workflow for VTMS-grafted crosslinked polymers.

Protocol B: UV-Initiated Thiol-Ene Crosslinking using TAVS

This protocol utilizes TAVS to create a highly uniform, biocompatible hydrogel matrix for drug delivery[5].

-

Formulation: In a dark environment, dissolve a multi-functional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) and TAVS in a 1:1 molar ratio of thiol (S-H) to allyl (C=C) functional groups.

-

Initiator Addition: Add 1 wt% of a photoinitiator (e.g., Irgacure 2959) and homogenize.

-

Photopolymerization: Cast the solution into a mold and expose to 365 nm UV light at 10 mW/cm² for 60 seconds. Causality: UV light cleaves the photoinitiator, generating radicals that abstract hydrogen from the thiols. The resulting thiyl radicals attack the allyloxy double bonds of TAVS in a rapid step-growth mechanism, forming a dense thioether network without the need for moisture.

-

System Validation (Real-Time FTIR): Monitor the reaction using RT-FTIR. The protocol is validated by the rapid, simultaneous disappearance of the allyl C=C stretch peak at ~1645 cm⁻¹ and the thiol S-H stretch peak at ~2570 cm⁻¹.

Applications in Advanced Therapeutics and Drug Delivery

For drug development professionals, the choice between VTMS and TAVS dictates the viability of the delivery vehicle:

-

VTMS in Medical Devices: Because3[3], it is heavily utilized in the structural housings of wearable medical devices and diagnostic equipment. It ensures that moisture does not penetrate electronic compartments, maintaining device integrity.

-

TAVS in Controlled Release: The synthesis of drug-eluting stent coatings requires crosslinkers that do not generate harsh byproducts (like methanol) or require prolonged heating/moisture, which can denature biologics. TAVS is utilized to build 5[5] via click chemistry. The high density of allyloxy groups allows for precise tuning of the hydrogel mesh size, thereby controlling the diffusion rate of encapsulated therapeutics.

References

- Nanjing Siwin New Material Co.,Ltd. "Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry."

- Silsource. "Vinyltrimethoxysilane (PROSILANE™ SC-6110)."

- Power Chemical Corporation. "Vinyltrimethoxysilane | CAS 2768-02-7."

- NIST WebBook. "Silane, tris(allyloxy)vinyl-."

- Sigma-Aldrich. "CAS 17988-31-7."

- Google Patents.

Sources

- 1. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]

- 2. Vinyltrimethoxysilane | CAS 2768-02-7 | Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemcorp.com]

- 3. Vinyltrimethoxysilane (PROSILANE™ SC-6110): [silsource.com]

- 4. Silane, tris(allyloxy)vinyl- [webbook.nist.gov]

- 5. WO2003068289A1 - Polymer coating for medical devices - Google Patents [patents.google.com]

- 6. CAS 17988-31-7 | Sigma-Aldrich [sigmaaldrich.com]

solubility parameters of tris(allyloxy)(vinyl)silane in organic solvents

An In-depth Technical Guide to the Solubility Parameters of Tris(allyloxy)(vinyl)silane in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of determining the solubility parameters of tris(allyloxy)(vinyl)silane. Given the absence of readily available published values, this document focuses on the methodologies for their determination, empowering researchers to characterize this versatile silane coupling agent for their specific applications.

Introduction: The Concept of Solubility Parameters

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Solubility parameters provide a numerical framework to quantify this principle, predicting the miscibility of materials based on their cohesive energy densities.[1][2]

The Hildebrand Solubility Parameter (δ)

In 1936, Joel H. Hildebrand introduced the concept of the solubility parameter, defined as the square root of the cohesive energy density (CED).[1] The CED represents the energy required to separate the molecules of a substance from each other, which is closely related to the heat of vaporization.[1] Materials with similar Hildebrand solubility parameters are likely to be miscible.[1]

The Hansen Solubility Parameters (HSP)

The Hildebrand parameter, while useful, is a single value that does not account for the different types of intermolecular interactions. Charles Hansen expanded upon this by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The relationship between the Hildebrand and Hansen parameters is given by:

δ² = δD² + δP² + δH²

These three parameters can be plotted in a three-dimensional space, and for a given solute, a "solubility sphere" can be defined.[3][4] Solvents that lie within this sphere are considered "good" solvents for the solute, while those outside are "poor" solvents.[3][4]

Theoretical Estimation of Solubility Parameters for Tris(allyloxy)(vinyl)silane

While experimental determination is the most accurate method, theoretical estimation can provide a useful starting point. Group contribution methods, such as those developed by Fedors or Van Krevelen and Hoftyzer, can be used to estimate the solubility parameters of a molecule from its chemical structure.[2]

To estimate the solubility parameters of tris(allyloxy)(vinyl)silane (C11H18O3Si), its structure would be broken down into its constituent functional groups. The contributions of each group to the dispersion, polar, and hydrogen bonding parameters are then summed to obtain the overall HSP for the molecule.

Structure of Tris(allyloxy)(vinyl)silane:

-

One vinyl group (-CH=CH2)

-

Three allyloxy groups (-O-CH2-CH=CH2)

-

One central silicon atom (Si)

Each of these groups has established contributions to the overall solubility parameter, which can be found in various databases and software packages.

Experimental Determination of Hansen Solubility Parameters

The most reliable method for determining the HSP of tris(allyloxy)(vinyl)silane is through experimental testing with a range of solvents with known HSPs. The goal is to identify the center of the solubility sphere (the HSP of the silane) and its radius (the interaction radius, R0).

Experimental Protocol: The Sphere Method

This protocol outlines the steps to determine the Hansen Solubility Parameters of tris(allyloxy)(vinyl)silane.

Materials:

-

Tris(allyloxy)(vinyl)silane (solute)

-

A selection of organic solvents with known HSPs (see Table 1)

-

Glass vials with caps

-

Pipettes or burettes

-

Vortex mixer or shaker

-

A means for visual observation against a contrasting background

Procedure:

-

Solvent Selection: Choose a range of at least 20-30 organic solvents with a wide distribution of δD, δP, and δH values. A representative list is provided in Table 1.

-

Solubility Testing:

-

For each solvent, prepare a series of mixtures with tris(allyloxy)(vinyl)silane at different concentrations (e.g., 1%, 5%, and 10% by volume).

-

Dispense a fixed volume of the silane into a vial, and then add the corresponding volume of the solvent.

-

Cap the vials tightly and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 5-10 minutes).

-

Allow the vials to equilibrate at a constant temperature for at least 24 hours to minimize kinetic effects.[4]

-

-

Observation and Classification:

-

Visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the presence of a separate layer.

-

Classify each solvent as a "good" solvent (clear, homogeneous solution) or a "poor" solvent (any sign of insolubility). A binary system of "1" for soluble and "0" for insoluble is often used.

-

-

Data Analysis:

-

Input the binary solubility data and the known HSPs of the solvents into a specialized software program (e.g., HSPiP) or a custom spreadsheet with a solver function.

-

The software will calculate the center of the Hansen solubility sphere (δD, δP, δH of the silane) and its interaction radius (R0) that best separates the good and poor solvents.

-

Illustrative Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Hansen Solubility Parameters.

Caption: Experimental workflow for the determination of Hansen Solubility Parameters.

Data Presentation: Solvents for HSP Determination

The table below provides a list of common organic solvents and their respective Hansen Solubility Parameters, which can be used for the experimental determination.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Water | 15.5 | 16.0 | 42.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

Note: These values are approximate and can vary slightly depending on the source.

Application and Interpretation of Solubility Parameters

Once the Hansen Solubility Parameters of tris(allyloxy)(vinyl)silane are determined, they can be used to:

-

Predict Miscibility: The "distance" (Ra) between the silane and a solvent in Hansen space can be calculated. A smaller Ra indicates a higher likelihood of miscibility.

-

Formulate Stable Solutions: Select solvents that fall within the silane's solubility sphere to create stable formulations for coatings, adhesives, and other applications.[5]

-

Optimize Polymer Compatibility: By matching the HSP of the silane to that of a polymer matrix, the compatibility and dispersion of the silane can be improved, leading to enhanced performance in composites.[4]

The Hansen Solubility Sphere Concept

The following diagram provides a visual representation of the Hansen solubility sphere.

Caption: A 2D representation of the 3D Hansen Solubility Sphere.

Conclusion

While specific solubility parameter values for tris(allyloxy)(vinyl)silane are not readily published, this guide provides the theoretical foundation and a detailed experimental protocol for their determination. By understanding and applying the principles of Hildebrand and Hansen solubility parameters, researchers can effectively characterize the solubility behavior of this silane, enabling its optimized use in a wide range of scientific and industrial applications. The methodologies described herein are robust and can be adapted for the characterization of other novel compounds.

References

-

Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Potentials. ACS Publications. Available at: [Link]

-

Part 2 - The Hildebrand Solubility Parameter. (n.d.). Retrieved from [Link]

-

Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. (n.d.). Accu Dyne Test. Retrieved from [Link]

-

Vinylsilane - Wikipedia. (n.d.). Retrieved from [Link]

-

Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. (n.d.). Retrieved from [Link]

-

Hildebrand solubility parameter | 3822 Publications | 42219 Citations | Top Authors | Related Topics. (n.d.). SciSpace. Retrieved from [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

-

Hansen Solubility Approach Towards Green Solvent Processing. (n.d.). Rsc.org. Retrieved from [Link]

-

Theoretical consideration of solubility by Hildebrand solubility approach. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. (n.d.). DTIC. Retrieved from [Link]

-

Silane, tris(allyloxy)vinyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Calculation of Hildebrand solubility parameters of some polymers using QSPR methods based on LS-SVM technique and theoretical molecular descriptors. (2014). ResearchGate. Retrieved from [Link]

-

Vinyl Silane. (n.d.). Retrieved from [Link]

-

Silane-Coupling-Agents-Connecting-Across-Boundaries-version-10.pdf. (n.d.). ResearchGate. Retrieved from [Link]

-

Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. (n.d.). Retrieved from [Link]

-

Solubility of Silane-PEG10K-SH?. (2021). ResearchGate. Retrieved from [Link]

-

Vinyltris(methylisobutylketoxime)silane | CAS 156145-64-1| MIBKO Silane | Oximino Silanes. (n.d.). Retrieved from [Link]

-

Vinyl Silanes for Crosslinking and Adhesion Promotion. (n.d.). Silico. Retrieved from [Link]

-

Organic Solvents Properties Overview | PDF | Solvent | Chemical Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility Behaviors and Correlations of Common Organic Solvents. (2020). ACS Figshare. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Surface Functionalization using Tris(allyloxy)(vinyl)silane: A Guide to Creating Reactive Surfaces for Advanced Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of interfaces for applications ranging from targeted drug delivery and biocompatible implants to advanced biosensors and composite materials. Tris(allyloxy)(vinyl)silane is a uniquely versatile molecule for this purpose, offering a dual-functionality platform. Its three allyloxy groups serve as robust anchors for covalent attachment to hydroxylated surfaces, while the terminal vinyl group provides a reactive handle for subsequent chemical modifications, such as polymerization or click chemistry. This guide provides a comprehensive, field-tested protocol for the effective functionalization of substrates using tris(allyloxy)(vinyl)silane. We delve into the underlying chemical mechanisms, offer a detailed step-by-step methodology, and present a framework for process optimization and characterization, empowering researchers to create highly-defined, reactive surfaces for their specific applications.

Introduction: The Rationale for Tris(allyloxy)(vinyl)silane

The choice of a silane coupling agent is dictated by the desired surface functionality. While many silanes offer a single functional group, tris(allyloxy)(vinyl)silane (TAVS) presents a compelling combination of features. The vinyl group is a well-established functional moiety for a variety of subsequent chemical transformations, including free-radical polymerization and thiol-ene click chemistry, making it an ideal platform for grafting polymers or biomolecules.[1][2]

The hydrolyzable groups are equally important. Unlike common methoxy or ethoxy silanes, TAVS possesses three allyloxy groups. Upon hydrolysis, these groups yield allyl alcohol as a byproduct, which has different volatility and reactivity profiles compared to methanol or ethanol. The fundamental mechanism of surface coupling, however, remains consistent with general silane chemistry: hydrolysis of the silane to form reactive silanols, followed by condensation with surface hydroxyl groups to form a stable, covalent siloxane linkage.[3][4] This process effectively transforms a generic hydroxylated surface into a customized platform bearing reactive vinyl functionalities.

Mechanism of Action: A Two-Stage Process

The covalent immobilization of tris(allyloxy)(vinyl)silane onto a hydroxyl-bearing surface (e.g., glass, silicon wafers, metal oxides) is a two-stage process. Understanding this mechanism is critical for troubleshooting and process optimization.

-

Hydrolysis: In the presence of water, the three allyloxy groups (-O-CH₂-CH=CH₂) undergo hydrolysis to form silanol groups (Si-OH). This reaction is catalyzed by either acid or base and releases three equivalents of allyl alcohol.[3][4] The resulting vinylsilanetriol is the primary reactive species.

-

Condensation: The newly formed, highly reactive silanol groups readily condense with hydroxyl groups (-OH) present on the substrate surface, forming stable, covalent siloxane bonds (Substrate-O-Si). Additionally, intermolecular condensation between adjacent silanol molecules can occur, creating a cross-linked polysiloxane network on the surface, which enhances the stability and durability of the coating.[5]

Below is a diagram illustrating the chemical pathway for surface functionalization.

Caption: Chemical pathway of TAVS functionalization.

Detailed Experimental Protocol

This protocol is designed for functionalizing glass or silicon wafer substrates. It can be adapted for other hydroxylated materials.

Materials and Reagents

| Material/Reagent | Grade | Supplier Example | Notes |

| Tris(allyloxy)(vinyl)silane (CAS: 17988-31-7) | >95% | Strem Chemicals, Gelest | Highly moisture-sensitive. Handle under inert gas (N₂ or Ar). |

| Hydrochloric Acid (HCl) | ACS Reagent | Sigma-Aldrich | For pH adjustment. |

| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | For pH adjustment. |

| Ethanol | 200 Proof, Anhydrous | Decon Labs | For substrate cleaning and rinsing. |

| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System | For solution preparation. |

| Sulfuric Acid (H₂SO₄) | ACS Reagent | VWR | For piranha solution (Caution!). |

| Hydrogen Peroxide (H₂O₂) | 30% Solution | VWR | For piranha solution (Caution!). |

| Nitrogen or Argon Gas | High Purity | Airgas | For providing an inert atmosphere. |

Substrate Preparation (Critical Step)

The density of hydroxyl groups on the substrate surface is paramount for achieving a uniform, dense silane layer.

-

Initial Cleaning: Sonicate the substrates (e.g., glass slides, silicon wafers) in a sequence of laboratory-grade detergent, DI water, and finally ethanol, for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen.

-

Surface Hydroxylation:

-

Piranha Etch (for glass/silicon, use extreme caution): In a designated fume hood, prepare piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Submerge the cleaned substrates in the still-warm solution for 30-45 minutes. The solution is extremely corrosive and reactive.

-

Plasma Treatment (Safer Alternative): Alternatively, expose substrates to an oxygen or argon plasma cleaner for 5-10 minutes according to the manufacturer's instructions.

-

-

Final Rinse and Dry: Thoroughly rinse the activated substrates with copious amounts of DI water. Dry them in an oven at 110 °C for at least 1 hour and allow them to cool to room temperature in a desiccator just before use. The surface is now highly activated and should be used immediately.

Silanization Procedure: Two-Step Aqueous Method

This method promotes controlled hydrolysis before condensation, which can lead to more uniform monolayers.[6]

-

Prepare Hydrolysis Solution: In a glass container, add 94 mL of DI water. Adjust the pH to 4.5–5.0 by adding drops of 0.1 M HCl.

-

Add Silane: Vigorously stir the acidic water and add 1 mL of tris(allyloxy)(vinyl)silane. The silane is not fully soluble and will form an emulsion. Continue stirring for 60-90 minutes to allow for sufficient hydrolysis into the reactive vinylsilanetriol.

-

Induce Condensation: Adjust the pH of the stirring solution to 8.5-9.0 by adding drops of 0.1 M NaOH. This change in pH catalyzes the condensation reaction.

-

Substrate Immersion: Immediately immerse the freshly prepared, hydroxylated substrates into the basic silane solution. Ensure all surfaces are fully submerged.

-

Reaction: Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.

-

Rinsing: Remove the substrates from the solution and rinse them sequentially with DI water and then ethanol to remove any physisorbed silane molecules.

-

Curing: Dry the functionalized substrates under a nitrogen stream and then cure them in an oven at 110 °C for 1 hour. This step drives the condensation reaction to completion and removes residual water and allyl alcohol, forming a stable cross-linked siloxane network.

-

Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until ready for use.

Caption: Experimental workflow for TAVS functionalization.

Process Optimization and Troubleshooting

The quality of the functionalized surface depends on several factors. Use the table below to fine-tune the process for your specific needs.

| Parameter | Effect on Coating | Troubleshooting Guide |

| Silane Concentration | Higher concentrations can lead to thicker, potentially non-uniform multilayers. Lower concentrations favor monolayer formation. | Problem: Hazy/uneven surface. Solution: Decrease silane concentration. Ensure vigorous stirring during hydrolysis. |

| pH of Hydrolysis | Optimal pH (4-5) promotes hydrolysis while minimizing premature self-condensation.[4] | Problem: Poor surface coverage. Solution: Verify pH of the hydrolysis step is within the 4-5 range. |

| Reaction Time | Longer times can increase surface coverage and cross-linking, but may also lead to thicker films. | Problem: Low functional group density. Solution: Increase immersion time. Ensure substrate was properly activated. |

| Curing Temperature | Higher temperatures promote more complete cross-linking and stronger surface adhesion. | Problem: Film delaminates or is unstable. Solution: Increase curing temperature or duration (e.g., 120°C for 1 hr). |

Characterization of the Functionalized Surface

Verifying the successful modification of the surface is a critical self-validating step.

| Technique | Purpose | Expected Result for Successful Functionalization |

| Water Contact Angle (WCA) | Measures surface hydrophobicity. | An increase in WCA compared to the clean, hydrophilic substrate, indicating the presence of the organic vinyl groups. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups. | Appearance of new peaks corresponding to C-H stretches (~2900-3100 cm⁻¹) and the vinyl C=C stretch (~1600-1640 cm⁻¹).[7] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states. | Significant increase in the Carbon (C1s) signal and presence of a Silicon (Si2p) signal corresponding to the siloxane environment. |

| Atomic Force Microscopy (AFM) | Visualizes surface topography. | An increase in surface roughness may be observed. Can confirm the absence of large, undesirable aggregates. |

Safety and Handling

Tris(allyloxy)(vinyl)silane and the reagents used in this protocol require careful handling.

-

TAVS: Assumed to be moisture-reactive, flammable, and a skin/eye irritant based on similar vinylsilanes.[8][9] Always handle in a fume hood under an inert atmosphere, wearing nitrile gloves, a lab coat, and safety glasses.

-

Piranha Solution: Extremely dangerous. Reacts violently with organic materials. Always add peroxide to acid slowly. Use only in a designated fume hood with a blast shield and appropriate personal protective equipment (heavy-duty gloves, face shield).

-

Byproducts: The hydrolysis reaction produces allyl alcohol. Ensure adequate ventilation to avoid inhalation of vapors.

References

-

Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico. Retrieved from [Link]

- Gelest. (n.d.). Safety Data Sheet for a moisture-reactive compound. Retrieved from a representative SDS, as a direct one for the specific compound was not available in the search.

- MilliporeSigma. (n.d.). Safety Data Sheet for a flammable liquid.

-

ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Retrieved from [Link]

-

Silico. (2008, February 28). Types of Silane: Essential Uses and Benefits Across Industries. Silico. Retrieved from [Link]

-

ZMsilane. (2024, July 22). Functional Silanes. ZMsilane. Retrieved from [Link]

-

NIST. (n.d.). Silane, tris(allyloxy)vinyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of poly ( vinyl tryallyloxy silane ). Retrieved from [Link]

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.

- Rahman, M. A., & Gafur, M. A. (2021).

-

ResearchGate. (n.d.). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Retrieved from [Link]

-

Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl Silane. Retrieved from [Link]

- Tius, M. A. (2008). Vinyl Tris(trimethylsilyl)

- Lau, P. W. K. (n.d.). Reactions of Vinylsilanes and Allylsilanes. McGill University eScholarship.

- Matinlinna, J. P., Lassila, L. V. J., & Vallittu, P. K. (2003). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of a composite resin to titanium. University of Groningen Research Portal.

-

Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from [Link]

- Oostendorp, D. J. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Missouri S&T Scholars' Mine.

- Hasani, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules.

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

- Dhali, K., et al. (2022). Surface modification of the cellulose nanocrystals through vinyl silane grafting. International Journal of Biological Macromolecules.

Sources

- 1. rissochem.com [rissochem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

thiol-ene click chemistry reaction conditions for vinyl silanes

Executive Summary

The radical-mediated thiol-ene reaction is a cornerstone of modern "click" chemistry, characterized by high thermodynamic driving forces, rapid kinetics, and near-quantitative yields. While traditional enes (e.g., acrylates, norbornenes) are heavily utilized, vinyl silanes represent a uniquely advantageous class of substrates. The incorporation of a silicon atom adjacent to the vinyl group modulates the electron density of the double bond, ensuring an ideal step-growth mechanism with virtually no homopolymerization.

This application note provides researchers and drug development professionals with an authoritative, self-validating guide to executing thiol-ene couplings with vinyl silanes. It details the mechanistic causality behind reagent selection, kinetic parameters, and offers robust protocols for both photochemical and thermal initiation.

Mechanistic Grounding & Reaction Kinetics

The thiol-ene coupling of vinyl silanes proceeds via a free-radical, anti-Markovnikov addition pathway[1]. The reaction is defined by two alternating, highly efficient steps: propagation and chain transfer .

-

Initiation: A radical source (photochemical or thermal) cleaves to abstract a hydrogen atom from the thiol, generating a highly reactive thiyl radical ( RS∙ ).

-

Propagation: The thiyl radical attacks the electron-rich, sterically unhindered terminal carbon of the vinyl silane, forming a carbon-centered radical stabilized by the adjacent silicon atom.

-

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical to continue the catalytic cycle.

Radical step-growth mechanism of thiol-ene addition to vinyl silanes.

Kinetic Causality: Why Vinyl Silanes?

The success of a thiol-ene click reaction depends heavily on the ratio of the propagation rate constant ( kp ) to the chain transfer rate constant ( kCT ). If kp≫kCT , the carbon-centered radical will react with another ene (homopolymerization) rather than a thiol, ruining the 1:1 click stoichiometry.

Vinyl silanes exhibit a highly balanced kp/kCT ratio (~0.69), meaning chain transfer occurs slightly faster than propagation[2]. This ensures that once the carbon-centered radical forms, it immediately abstracts a proton from a thiol rather than oligomerizing.

Table 1: Kinetic Parameters of Radical Thiol-Ene Reactions [2]

| Alkene Type | Propagation Rate ( kp ) [ M−1s−1 ] | Chain Transfer Rate ( kCT ) [ M−1s−1 ] | kp/kCT Ratio | Homopolymerization Risk |

| Vinyl Silane | 9.0×106 | 1.3×107 | 0.69 | Very Low |

| Norbornene | 1.1×106 | 1.1×107 | 0.10 | Very Low |

| Vinyl Ether | 8.0×106 | 2.7×108 | 0.03 | Very Low |

| Acrylate | N/A (Rapid Homopolymerization) | N/A | > 1.00 | High |

Experimental Design & Causality of Reaction Conditions

To achieve >95% yields, experimental conditions must be rationally selected based on the physical state of the substrates and the desired application.

-

Initiator Selection: Photochemical initiation using 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV light (365 nm) is the gold standard[3]. It provides precise spatiotemporal control and allows the reaction to proceed at room temperature, preserving sensitive functional groups. For opaque mixtures or deep-curing materials, thermal initiation via Azobisisobutyronitrile (AIBN) at 85°C is required[3].

-

Solvent Causality: The reaction is ideally performed solvent-free (in bulk) to maximize reactant concentration and kinetic rates. If the substrates are solid or highly viscous, non-reactive solvents like Pentane, THF, or DMF should be used[3],[4]. Avoid halogenated solvents that might participate in unwanted chain-transfer events.

-

Oxygen Tolerance vs. Degassing: Thiol-ene reactions are famously resistant to oxygen inhibition because peroxy radicals (formed when RS∙ reacts with O2 ) can still abstract hydrogen from thiols to regenerate the thiyl radical[1]. However, to prevent the formation of minor sulfoxide byproducts and to maximize kinetic velocity, Argon sparging is strongly recommended for analytical-grade synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Analytical checkpoints are embedded directly into the workflow to eliminate guesswork and ensure reproducibility.

Standard experimental workflow for thiol-ene coupling of vinyl silanes.

Protocol A: Photochemical Coupling (UV-Initiated)

Ideal for liquid substrates, surface functionalization, and temperature-sensitive compounds.

Reagents:

-

Vinyl silane derivative (1.00 molar equivalent)

-

Thiol derivative (1.05 molar equivalents - slight excess ensures complete consumption of the silane)

-

DMPA (Photoinitiator, 1-2 wt% relative to total monomer mass)

-

Solvent: Dry THF or Pentane (Optional, only if required for solubility)

Step-by-Step Methodology:

-

Reagent Admixture: In a borosilicate glass vial, combine the vinyl silane and thiol. Add the DMPA photoinitiator. If using a solvent, add just enough to achieve a homogenous solution (typically 1-2 mL per mmol of substrate).

-